molecular formula C17H16O3 B11849284 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone CAS No. 68421-25-0

1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone

Cat. No.: B11849284
CAS No.: 68421-25-0
M. Wt: 268.31 g/mol
InChI Key: QPRMHEWIUJJCIO-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone is a chemical compound with a complex structure that includes a chroman ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the chroman ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the chroman ring system play crucial roles in its activity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to various effects, such as modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxy-5-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-isobutylphenyl)ethanone

Uniqueness

1-(5-Hydroxy-2-phenylchroman-6-yl)ethanone is unique due to its specific chroman ring system and the presence of a hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

68421-25-0

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-(5-hydroxy-2-phenyl-3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C17H16O3/c1-11(18)13-7-10-16-14(17(13)19)8-9-15(20-16)12-5-3-2-4-6-12/h2-7,10,15,19H,8-9H2,1H3

InChI Key

QPRMHEWIUJJCIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1)OC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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